

ASN04421891: A Potent GPR17 Modulator with Therapeutic Potential in Neurological Disorders

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASN04421891 is a synthetic organic small molecule identified as a potent modulator of the G protein-coupled receptor 17 (GPR17). With a reported EC50 of 3.67 nM in [35S]GTPyS binding assays, this compound presents a significant opportunity for the development of novel therapeutics targeting a range of neurological conditions. GPR17 is a key regulator of oligodendrocyte precursor cell (OPC) differentiation, a critical process for myelination and remyelination in the central nervous system (CNS). Dysregulation of GPR17 signaling has been implicated in the pathophysiology of demyelinating diseases such as multiple sclerosis, as well as in the cellular damage following ischemic stroke and traumatic brain injury. This document provides a comprehensive technical overview of **ASN04421891**, including its mechanism of action, the GPR17 signaling pathway, potential therapeutic applications, and detailed experimental methodologies for its characterization.

Introduction to ASN04421891

ASN04421891, also known as 6-methoxy-3-[[1-(2-methoxyethyl)-1H-tetrazol-5-yl][(2-phenylethyl)(phenylmethyl)-amino]methyl]-2(1H)-quinolinone, is a potent modulator of the GPR17 receptor. Its activity has been primarily characterized through in vitro functional assays, demonstrating its ability to influence G protein activation downstream of the receptor.

Table 1: Compound Identification



Identifier	Value	
Name	ASN04421891	
Synonyms	ASN 04421891, ASN-04421891	
IUPAC Name	6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one	
CAS Number	570365-12-7	
Compound Class	Synthetic Organic	

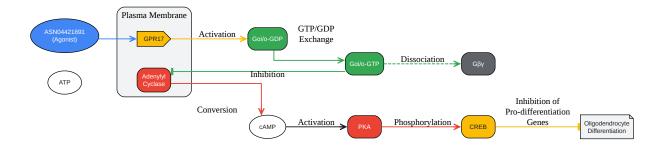
The GPR17 Signaling Pathway

GPR17 is a dualistic receptor, phylogenetically related to both the P2Y purinergic receptors and the cysteinyl leukotriene (CysLT) receptors. Its signaling cascade is primarily coupled to the inhibitory G protein subunit, Gai/o.

Upon activation by an agonist, GPR17 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP subsequently reduces the activity of protein kinase A (PKA), a key downstream effector. PKA is responsible for the phosphorylation and activation of various transcription factors, including the cAMP response element-binding protein (CREB), which are involved in promoting oligodendrocyte differentiation. Therefore, by inhibiting this cascade, activation of GPR17 serves as a negative regulator of oligodendrocyte maturation.

Recent studies also suggest a potential link between the WNT signaling pathway and the regulation of GPR17 expression, adding another layer of complexity to its biological function.





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Caption: GPR17 Receptor Signaling Pathway.

Potential Therapeutic Applications

The role of GPR17 as a key negative regulator of oligodendrocyte maturation positions it as a promising therapeutic target for a variety of neurological disorders characterized by demyelination and neuronal damage.

- Multiple Sclerosis (MS): In MS, the immune system attacks the myelin sheath, leading to
 impaired nerve conduction and progressive disability. Promoting the differentiation of OPCs
 into mature, myelinating oligodendrocytes is a key strategy for remyelination and repair.
 Modulation of GPR17 with compounds like ASN04421891 could potentially enhance this
 process.
- Ischemic Stroke and Traumatic Brain Injury (TBI): Following ischemic or traumatic insults to
 the CNS, there is significant neuronal death and damage to white matter tracts. Enhancing
 the regenerative capacity of the brain, including the replacement of lost oligodendrocytes
 and the remyelination of surviving axons, is a critical therapeutic goal.
- Other Neurodegenerative Diseases: Dysmyelination and white matter pathology are increasingly recognized as important components of various neurodegenerative diseases.
 The potential of GPR17 modulators in these conditions is an active area of research.



 Glioblastoma: Some studies have suggested a role for GPR17 in the pathobiology of glioblastoma, indicating a potential for therapeutic intervention in this aggressive brain cancer.

Quantitative Data

The primary quantitative data available for **ASN04421891** is its potency in activating GPR17, as determined by the [35S]GTPyS binding assay.

Table 2: In Vitro Activity of ASN04421891

Assay	Cell Line	Parameter	Value
[³⁵ S]GTPyS Binding	Membranes from cells expressing recombinant GPR17	EC50	3.67 nM

Disclaimer: Comprehensive selectivity and in vivo efficacy data for **ASN04421891** are not publicly available at this time. The data presented here is based on initial characterizations. Further studies are required to fully elucidate the pharmacological profile of this compound.

Experimental Protocols [35S]GTPyS Binding Assay

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35 S]GTP γ S, to G α subunits upon receptor stimulation.

Materials:

- Cell membranes prepared from a cell line recombinantly expressing the human GPR17 receptor.
- [35S]GTPyS (specific activity ~1250 Ci/mmol).
- GTPyS (unlabeled).



- GDP.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
- ASN04421891 stock solution in DMSO.
- 96-well filter plates (e.g., Millipore Multiscreen).
- Scintillation fluid.
- Microplate scintillation counter.

Procedure:

- Membrane Preparation: Thaw the GPR17-expressing cell membranes on ice. Homogenize
 the membranes in ice-cold assay buffer and determine the protein concentration using a
 standard method (e.g., Bradford assay). Dilute the membranes to the desired final
 concentration in the assay buffer.
- Assay Setup: The assay is performed in a 96-well plate format. Prepare serial dilutions of ASN04421891 in assay buffer containing a constant concentration of GDP (e.g., 10 μM).
- Reaction Mixture: In each well of the 96-well plate, add the following in order:
 - Assay buffer.
 - Diluted ASN04421891 or vehicle control (for basal binding).
 - GPR17-expressing cell membranes.
 - [35S]GTPyS (to a final concentration of ~0.1 nM).
 - $\circ\,$ For non-specific binding determination, add a high concentration of unlabeled GTPyS (e.g., 10 $\mu\text{M}).$
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

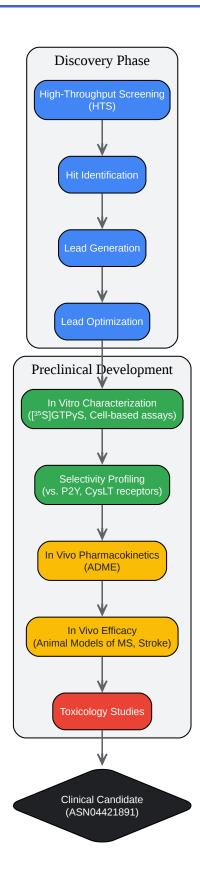


- Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Detection: Dry the filter plate completely. Add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
- Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of ASN04421891. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental and Drug Discovery Workflow

The discovery and preclinical development of a GPR17 modulator like **ASN04421891** typically follows a structured workflow.





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Caption: General workflow for the discovery and preclinical development of a GPR17 modulator.

Conclusion

ASN04421891 is a potent modulator of the GPR17 receptor with significant potential for the development of novel therapies for a range of neurological disorders. Its ability to influence oligodendrocyte differentiation highlights its promise in promoting remyelination and neural repair. Further preclinical studies are warranted to fully characterize its selectivity, in vivo efficacy, and safety profile to support its advancement toward clinical development. This technical guide provides a foundational understanding of **ASN04421891** for researchers and drug development professionals interested in this promising therapeutic target.

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